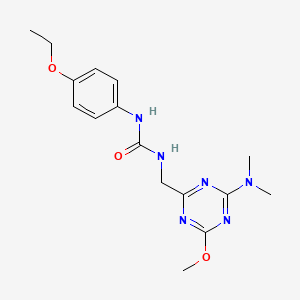

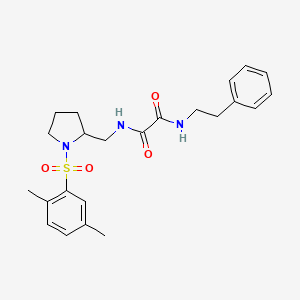

![molecular formula C18H19N5O2 B2361068 1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879455-65-9](/img/structure/B2361068.png)

1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

Imidazole compounds have a unique structure with two nitrogen atoms. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Anticancer Activity

Imidazo[2,1-f]purine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with key signaling pathways. These compounds may serve as leads for developing novel chemotherapeutic drugs .

Antiviral Properties

Imidazo[2,1-f]purines exhibit antiviral activity against certain viruses. Their mechanism of action involves interfering with viral replication or entry into host cells. These compounds could be valuable in combating viral infections, including emerging pathogens .

Anti-Inflammatory Effects

Studies suggest that imidazo[2,1-f]purines possess anti-inflammatory properties. They modulate immune responses, inhibit pro-inflammatory cytokines, and reduce tissue damage. Such effects make them potential candidates for treating inflammatory diseases .

Antibacterial Agents

Imidazo[2,1-f]purines have demonstrated antibacterial activity against various strains. Researchers have investigated their potential as alternatives to conventional antibiotics. These compounds may help address the growing problem of antimicrobial resistance .

Neuroprotective Potential

The neuroprotective effects of imidazo[2,1-f]purines have intrigued scientists. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These properties could be relevant in neurodegenerative disease research .

Drug Design and Synthesis

Imidazo[2,1-f]purines serve as versatile building blocks in drug design. Medicinal chemists use them to create novel compounds with specific pharmacological profiles. By modifying the imidazo[2,1-f]purine scaffold, researchers can tailor properties for targeted therapies .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(11)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLYRXQDFOXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

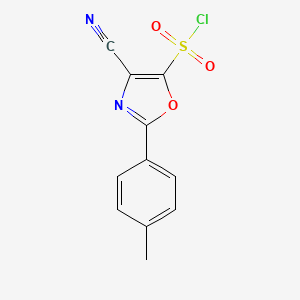

![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)

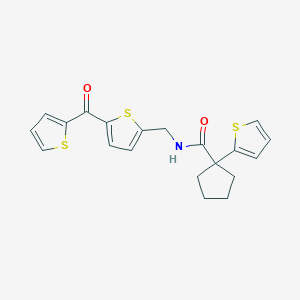

![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)

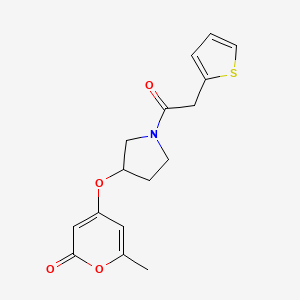

![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)

![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)